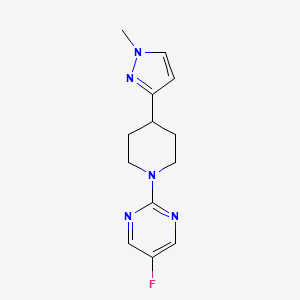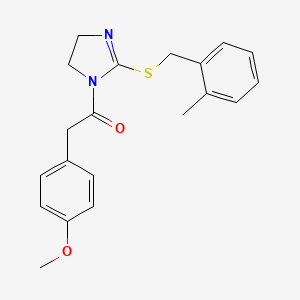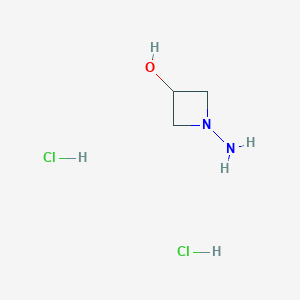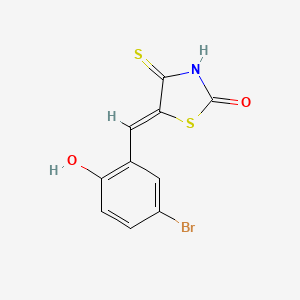
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Anti-Cancer Activity
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine derivatives have demonstrated significant anti-cancer activity. For instance, in a study by Hammam et al. (2005), novel fluoro substituted benzo[b]pyran compounds, which have a close structural resemblance to 5-fluoro pyrimidines, were synthesized and tested against various human cancer cell lines. These compounds showed anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Corrosion Inhibition Properties
In another area of research, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. The study included compounds structurally similar to this compound. These derivatives demonstrated significant inhibition efficiency, suggesting potential applications in the field of corrosion inhibition (Kaya et al., 2016).
Fluorous Synthesis
The fluorous synthesis approach, explored by Zhang (2003), is also relevant in the context of pyrimidine derivatives. This method involves attaching dichloro-methylpyrimidine with perfluorodecanethiol, followed by various chemical reactions. The fluorous chain in this synthesis acts as a phase tag, simplifying purification. This method could be applied to synthesize derivatives of this compound for various applications (Zhang, 2003).
Fluorescent Probes and Photophysical Properties
A study by Castillo et al. (2018) on the synthesis of pyrazolo[1,5-a]pyrimidines highlighted their potential as functional fluorophores, useful in detecting biologically or environmentally relevant species. These compounds exhibited large Stokes shift and strong fluorescence intensity in certain conditions, indicating their usefulness in fluorescence-based applications (Castillo et al., 2018).
Anti-Mycobacterial Activity
Sutherland et al. (2022) explored pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, essential for treating Mycobacterium tuberculosis. The study revealed specific structural features enhancing the efficacy of these compounds, which could guide the synthesis of similar derivatives for anti-mycobacterial applications (Sutherland et al., 2022).
Potential as Antitumor Agents
In the field of anti-tumor research, Gad (2017) utilized 8-fluoro-1-benzosuberone as a starting material to prepare various pyrimidine derivatives with potential as antitumor agents. This study indicates the broader application of fluorine-substituted compounds in developing effective cancer treatments (Gad, 2017).
Propriétés
IUPAC Name |
5-fluoro-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c1-18-5-4-12(17-18)10-2-6-19(7-3-10)13-15-8-11(14)9-16-13/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQVGQBVWKESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2776369.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2776370.png)
![1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2776372.png)


![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)
![N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2776376.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2776380.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)